Grk6-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRK6-IN-2 is a potent inhibitor of G protein-coupled receptor kinase 6 (GRK6). This compound has shown significant potential in the research of multiple myeloma, a type of cancer that affects plasma cells . This compound is known for its ability to inhibit the activity of GRK6, which is crucial for the survival of multiple myeloma cells .
Preparation Methods
The synthesis of GRK6-IN-2 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its inhibitory activity against GRK6.
Purification: The final compound is purified using techniques such as column chromatography to ensure high purity.
Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
GRK6-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GRK6-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
GRK6-IN-2 exerts its effects by inhibiting the activity of GRK6. GRK6 is a kinase that phosphorylates activated G protein-coupled receptors, leading to their desensitization and internalization. By inhibiting GRK6, this compound prevents the phosphorylation and desensitization of these receptors, thereby modulating their signaling pathways . This inhibition affects various cellular processes, including cell survival, migration, and inflammation .
Comparison with Similar Compounds
GRK6-IN-2 is unique in its high potency and selectivity for GRK6. Similar compounds include:
GRK2 Inhibitors: Compounds like paroxetine inhibit GRK2, another member of the G protein-coupled receptor kinase family.
GRK5 Inhibitors: GRK5 inhibitors target GRK5, which is involved in similar cellular processes as GRK6.
GRK4 Inhibitors: GRK4 inhibitors are less common but also target a member of the same kinase family.
This compound stands out due to its specific inhibition of GRK6, making it a valuable tool for studying the unique roles of GRK6 in various biological processes.
Properties
Molecular Formula |
C21H21FN6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-N-(5-ethyl-1H-pyrazol-3-yl)-2-N-[(1S)-1-(4-fluorophenyl)ethyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C21H21FN6/c1-3-16-12-19(28-27-16)25-20-17-6-4-5-7-18(17)24-21(26-20)23-13(2)14-8-10-15(22)11-9-14/h4-13H,3H2,1-2H3,(H3,23,24,25,26,27,28)/t13-/m0/s1 |
InChI Key |
QIKJAWWGNVSEHB-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)N[C@@H](C)C4=CC=C(C=C4)F |
Canonical SMILES |
CCC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)NC(C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.